molecular formula C6H5IO4 B12662707 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo- CAS No. 40838-33-3

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo-

Cat. No.: B12662707
CAS No.: 40838-33-3
M. Wt: 268.01 g/mol
InChI Key: BYCBPFTYBNDJQL-UHFFFAOYSA-N
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Description

6-Iodokojic acid, also known as 2-iodo-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one, is a derivative of kojic acid. Kojic acid is a natural product derived from various fungi, particularly Aspergillus and Penicillium species. 6-Iodokojic acid is known for its low toxicity, mutagenicity, and carcinogenicity, as well as its antifungal and antimicrobial activities . It has been used in the pharmaceutical and cosmetic industries due to its ability to inhibit melanin production and suppress the formation of brown spots and freckles on human skin .

Preparation Methods

The synthesis of 6-Iodokojic acid typically involves the iodination of kojic acid. One common method is the reaction of kojic acid with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Iodokojic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Iodokojic acid has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 6-Iodokojic acid is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. By chelating the copper ions in the active site of tyrosinase, it prevents the enzyme from catalyzing the conversion of tyrosine to melanin . This inhibition leads to a reduction in melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

6-Iodokojic acid is unique among kojic acid derivatives due to the presence of the iodine atom, which enhances its biological activity and stability. Similar compounds include:

Properties

CAS No.

40838-33-3

Molecular Formula

C6H5IO4

Molecular Weight

268.01 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-iodopyran-4-one

InChI

InChI=1S/C6H5IO4/c7-6-5(10)4(9)1-3(2-8)11-6/h1,8,10H,2H2

InChI Key

BYCBPFTYBNDJQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C(C1=O)O)I)CO

Origin of Product

United States

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